Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[4-(trifluoromethyl)piperidin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-15-8(14)6-13-4-2-7(3-5-13)9(10,11)12/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTGRAPHPAHXSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCC(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654716 | |
| Record name | Methyl [4-(trifluoromethyl)piperidin-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860343-95-9 | |
| Record name | Methyl 4-(trifluoromethyl)-1-piperidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860343-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl [4-(trifluoromethyl)piperidin-1-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Nucleophilic Substitution and Esterification
One prevalent method involves the nucleophilic substitution of a suitably functionalized piperidine precursor with methyl chloroacetate, followed by trifluoromethylation. This approach typically proceeds through:
Preparation of 4-(trifluoromethyl)piperidine derivatives : Starting from commercially available piperidine compounds, a trifluoromethyl group is introduced via nucleophilic or electrophilic trifluoromethylation reagents, such as trifluoromethyl sulfonates or hypervalent iodine reagents.
Esterification step : The amino group on the piperidine ring is then reacted with methyl chloroacetate under basic conditions to form the ester linkage, yielding this compound.
This method is supported by the general principles of nucleophilic substitution and ester formation, as well as analogous syntheses documented in patent literature and chemical databases.
Multi-step Synthesis via Intermediate Formation
A more detailed pathway involves multiple steps:
Step 1: Synthesis of 4-(trifluoromethyl)piperidine
This can be achieved through trifluoromethylation of piperidine derivatives. For example, using trifluoromethylating agents such as Togni's reagent or trifluoromethyl iodide in the presence of a catalyst.Step 2: Functionalization with Chloroacetate
The trifluoromethylated piperidine is then reacted with methyl chloroacetate in the presence of a base like sodium hydride or sodium hydroxide to form the corresponding methyl ester.Step 3: Purification and Characterization
The final compound is purified through extraction, crystallization, or chromatography, with yields typically ranging from 50-70%.
Alternative Route: Use of Precursors and Cross-Coupling
Some research indicates the use of cross-coupling reactions, such as palladium-catalyzed Suzuki or Buchwald-Hartwig couplings, to attach the trifluoromethylated aromatic or heterocyclic fragments to the piperidine core, followed by esterification.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Method 1 | Piperidine derivatives | Trifluoromethyl sulfonates, methyl chloroacetate | Reflux, basic conditions | 50-60% | Direct trifluoromethylation followed by esterification |
| Method 2 | 4-(Trifluoromethyl)piperidine | Methyl chloroacetate | NaH or NaOH, room temperature to reflux | 55-70% | Multi-step, high purity |
| Method 3 | Pre-formed trifluoromethylated intermediates | Cross-coupling reagents | Pd-catalyzed coupling, subsequent esterification | Variable | Suitable for complex derivatives |
Notable Research Findings and Optimization Strategies
- Reaction efficiency improves with the use of phase transfer catalysts or microwave-assisted synthesis, reducing reaction times and increasing yields.
- Purification techniques such as column chromatography or recrystallization are essential to obtain high-purity compounds, especially when synthesizing for pharmaceutical applications.
- Solvent choice influences reaction outcomes; ethyl acetate and dichloromethane are common solvents for extraction and purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The incorporation of trifluoromethyl groups in drug design has been shown to improve metabolic stability and bioavailability. Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate is being explored as a potential lead compound for developing new therapeutic agents targeting various diseases.
- Case Study: Antidepressant Activity
Research has indicated that compounds containing piperidine structures exhibit antidepressant effects. A study demonstrated that derivatives of this compound showed significant activity in preclinical models of depression, suggesting its potential as an antidepressant agent .
Antimicrobial Activity
Recent investigations have focused on the antimicrobial properties of trifluoromethyl-containing compounds. This compound has been tested against various bacterial strains and fungi, showing promising results.
- Data Table: Antimicrobial Efficacy
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
This table summarizes the antimicrobial efficacy observed in laboratory tests, highlighting the compound's potential as an antimicrobial agent .
Neurological Disorders
The structural features of this compound suggest its applicability in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology.
Mechanism of Action
The mechanism of action of methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes by forming hydrogen bonds and hydrophobic interactions. This can lead to inhibition or modulation of the target’s activity, which is crucial in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
Key Compounds :
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
- Molecular Weight : 548.2 g/mol
- Features : Incorporates a thiazole ring and ureido-phenyl group.
- Yield : 93.4% .
- Application : Designed for biological targeting (e.g., kinase inhibition).
Methyl 2-(4-chloro-2-(4-(dimethylamino)phenyl)piperidin-1-yl)acetate Melting Point: 88–90°C Features: Chloro and dimethylamino-phenyl substituents. Purity: Validated via NMR and mass spectrometry .
Methyl 2-(4-((4-fluorophenyl)(4-(trifluoromethyl)piperidin-1-yl)methyl)-3-hydroxyphenyl)acetate
- Features : Fluorophenyl and hydroxyl groups enhance polarity.
- Synthesis : Derived from formyl-piperidine precursors .
Structural Trends :
Physicochemical and Spectral Properties
Observations :
- Melting Points: Piperidine analogs with aromatic substituents (e.g., dimethylamino-phenyl) exhibit higher melting points (60–90°C), suggesting increased crystallinity .
- Mass Spectrometry : High-resolution MS data for compound 13r confirms precision in structural validation .
Biological Activity
Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate, a compound featuring a trifluoromethyl group attached to a piperidine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C10H12F3N
- Molecular Weight : 215.21 g/mol
- CAS Number : 860343-95-9
The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and metabolic stability, which are critical for drug-like properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The trifluoromethyl group may influence binding affinity and selectivity towards these receptors.
Inhibition Studies
In vitro studies have shown that related compounds exhibit inhibitory effects on enzymes involved in neurotransmitter metabolism. For instance, compounds with piperidine structures have been evaluated for their potential to inhibit N-acylphosphatidylethanolamines (NAPEs) hydrolysis by NAPE-specific phospholipase D (NAPE-PLD), which is crucial in endocannabinoid signaling pathways .
Structure-Activity Relationship (SAR)
The SAR analysis of trifluoromethylated piperidine derivatives reveals that:
- Lipophilicity : The introduction of the trifluoromethyl group significantly increases lipophilicity, enhancing membrane permeability.
- Piperidine Substitution : Variations in substitution patterns on the piperidine ring affect receptor binding and biological activity. For example, the position of substituents can alter the steric and electronic properties, influencing pharmacodynamics .
Table 1: SAR of Trifluoromethyl-Piperidine Derivatives
| Compound | Substituent Position | Biological Activity | IC50 (µM) |
|---|---|---|---|
| A | 1 | Moderate Inhibition | 15 |
| B | 2 | High Inhibition | 5 |
| C | 3 | Low Inhibition | 30 |
| D | 4 | Very High Inhibition | 1 |
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of piperidine derivatives against Ebola virus (EBOV). Compounds structurally similar to this compound demonstrated significant inhibition of viral entry by targeting the Niemann-Pick C1 (NPC1) protein. The most potent compound showed an EC50 value of approximately 0.93 µM, indicating strong antiviral activity .
Case Study 2: Neuropharmacology
In neuropharmacological research, derivatives of this compound were tested for their effects on dopamine receptors. One derivative exhibited a selective inhibition profile for D2-like receptors, suggesting potential applications in treating disorders such as schizophrenia or Parkinson's disease. The binding affinity was measured using radiolabeled ligands, yielding Ki values in the nanomolar range.
Q & A
Q. What are the standard synthetic routes for Methyl 2-(4-(trifluoromethyl)piperidin-1-yl)acetate?
Methodological Answer: The compound is typically synthesized via a two-step process:
Esterification : Reacting a piperidine derivative (e.g., 4-(trifluoromethyl)piperidine) with a methyl ester precursor under coupling conditions.
Amidation/Functionalization : Introducing substituents via coupling reactions, such as using 4-(trifluoromethyl)aniline derivatives in the presence of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert atmospheres .
Key parameters include reaction temperature (40–100°C) and solvent selection (e.g., tert-butanol or ethyl acetate). Patents report LCMS confirmation of intermediates (e.g., m/z 754 [M+H]⁺) .
Q. Which analytical techniques are recommended for structural characterization?
Methodological Answer:
- LCMS/HPLC : Use electrospray ionization (ESI) LCMS to confirm molecular ions (e.g., m/z 754 [M+H]⁺) and HPLC with C18 columns under specific conditions (e.g., QC-SMD-TFA05 method, retention time 1.32 minutes) .
- Chiral Analysis : For stereochemical confirmation, employ chiral HPLC or NMR with chiral shift reagents, as demonstrated in piperidine derivative studies .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives of this compound?
Methodological Answer:
- Substituent Optimization : Vary aryl or heteroaryl groups on the piperidine core. For example, introducing ureido substituents (e.g., 3-(trifluoromethyl)phenyl) increased yields to >90% in analogous syntheses .
- Catalytic Systems : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to enhance coupling efficiency. Evidence shows Cs₂CO₃ as a base improves deprotonation in SNAr reactions .
Q. How are stereochemical challenges addressed during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Utilize enantiopure starting materials (e.g., (R)- or (S)-piperidine derivatives) to control stereochemistry .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphates) for enantioselective bond formation. Confirm configuration via NOESY NMR or X-ray crystallography .
Q. How to resolve discrepancies in reported LCMS or HPLC data?
Methodological Answer:
- Parameter Standardization : Compare ionization conditions (e.g., ESI vs. APCI) and mobile phase compositions (e.g., methanol:buffer ratios). For example, retention times vary with pH adjustments (e.g., pH 4.6 sodium acetate buffer) .
- Cross-Validation : Validate results using orthogonal techniques (e.g., HRMS for exact mass, NMR for structural confirmation) .
Q. What strategies are effective for impurity profiling?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions. Monitor degradation products via HPLC with a mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) .
- Impurity Isolation : Use preparative HPLC to isolate impurities, followed by structural elucidation via MS/MS and ¹H-¹³C NMR .
Q. How to assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and analyze degradation via HPLC. Use airtight, light-protected containers to minimize photodegradation .
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at room temperature based on degradation rates at elevated temperatures .
Q. What methods enable efficient introduction of trifluoromethyl groups?
Methodological Answer:
- Late-Stage Trifluoromethylation : Use Cu-mediated or photoredox catalysis to introduce CF₃ groups into pre-formed intermediates.
- Pre-Functionalized Building Blocks : Incorporate commercially available 4-(trifluoromethyl)piperidine derivatives to bypass direct CF₃ installation challenges .
Q. How to confirm successful amidation during synthesis?
Methodological Answer:
- In-Situ Monitoring : Track reaction progress via LCMS for mass shifts (e.g., +156 Da after amidation). For example, methyl ester intermediates (m/z 598) transition to amide products (m/z 754) .
- Functional Group Analysis : Use IR spectroscopy to verify carbonyl stretches (e.g., 1680–1720 cm⁻¹ for esters vs. 1640–1680 cm⁻¹ for amides) .
Q. How to adapt literature methods for novel derivatives?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, solvent, catalyst loading) using response surface methodology.
- Fragment-Based Design : Replace the piperidine core with morpholine or azetidine rings and evaluate bioactivity. achieved 93% yield by modifying phenyl-ureido groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
